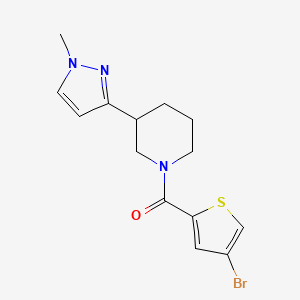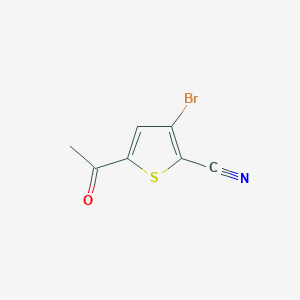
(4-bromothiophen-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BTPPM is a complex heterocyclic compound. It contains a bromothiophenyl group, a methylpyrazolyl group, and a piperidinyl group. The molecular formula of BTPPM is C14H16BrN3OS and its molecular weight is 354.27.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a variety of imine derivatives have been synthesized via Suzuki cross coupling of N - (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine with various arylboronic acids in moderate to good yields . The reaction conditions were well tolerated by a wide range of electron donating and withdrawing functional groups .Aplicaciones Científicas De Investigación
Synthesis and Structure
This compound is synthesized through Suzuki cross-coupling reactions, which involve the reaction of 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid. The resulting product is (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline . Its structure consists of a thiophene ring, a pyrazole ring, and a piperidine moiety.
Reactivity and Functionalization
The compound’s reactivity allows for the incorporation of various electron-donating and withdrawing functional groups. Suzuki coupling with different boronic acids leads to monosubstituted and bisubstituted derivatives. These modifications can fine-tune its properties for specific applications .
Computational Studies
Density functional theory (DFT) calculations have been performed on the synthesized analogs. Researchers analyze frontier molecular orbitals (FMOs), molecular electrostatic potential (MESP), ionization energy (I), electron affinity (A), and chemical hardness (η). These insights aid in understanding its behavior and potential interactions .
Propiedades
IUPAC Name |
(4-bromothiophen-2-yl)-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3OS/c1-17-6-4-12(16-17)10-3-2-5-18(8-10)14(19)13-7-11(15)9-20-13/h4,6-7,9-10H,2-3,5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNVPHGQVNXLSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC(=CS3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-bromothiophen-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9,9-dimethyl-6-(5-nitro-2-pyridin-2-ylsulfanylphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2425402.png)
![3-Methyl-2-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine;dihydrochloride](/img/structure/B2425404.png)
![Methyl 3-{[(6-cyclopropylpyridin-3-yl)methyl]sulfamoyl}-4-methoxybenzoate](/img/structure/B2425405.png)
![5,6-Dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2425409.png)


![methyl 5-((4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2425415.png)
![2-(4-Tert-butyl-1,3-thiazol-2-yl)-4-[(5-chloropyrazin-2-yl)methyl]morpholine](/img/structure/B2425416.png)

![Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]azepane-1-carboxylate](/img/structure/B2425419.png)



